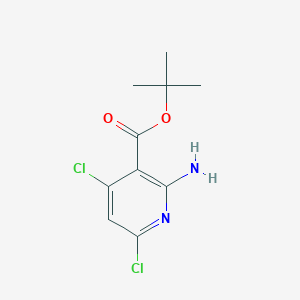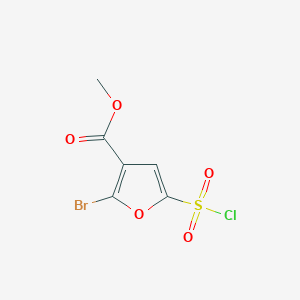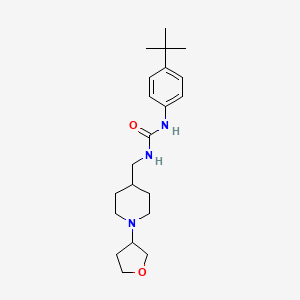
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate (TBD) is a chemical compound that is widely used in scientific research. It belongs to the pyridine family and has been found to have several important applications in the field of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is not fully understood. However, it has been found to act as an inhibitor of certain enzymes that play a key role in the development and progression of various diseases. For example, Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases such as cardiovascular disease and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has several advantages for use in lab experiments. It is a versatile building block that can be easily synthesized and modified to obtain a wide range of biologically active compounds. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is also relatively stable and can be stored for extended periods of time without degradation. However, Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has some limitations in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for the use of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has been found to be a promising building block for the synthesis of new anticancer agents. Another area of interest is the development of new synthetic methods for the preparation of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate and related compounds. This could lead to more efficient and cost-effective methods for the synthesis of these important compounds. Finally, Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has potential applications in the field of materials science, where it could be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is a versatile building block that has important applications in scientific research. It has been found to be useful in the development of new drugs for the treatment of various diseases, as well as in the synthesis of other biologically active compounds. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has several advantages for use in lab experiments, but also has some limitations that must be taken into consideration. There are several future directions for the use of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate in scientific research, including the development of new drugs, synthetic methods, and materials.
Synthesis Methods
The synthesis of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate involves the reaction of tert-butyl 2-amino-3-pyridinecarboxylate with 2,4-dichloro-6-methylpyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Scientific Research Applications
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has been extensively used in scientific research as a versatile building block for the synthesis of a wide range of biologically active compounds. It has been found to be particularly useful in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has also been used as a precursor for the synthesis of other pyridine derivatives that have important applications in the field of biochemistry and pharmacology.
properties
IUPAC Name |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(11)4-6(12)14-8(7)13/h4H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONQKZLPJSCOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)




![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)
![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)
![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)